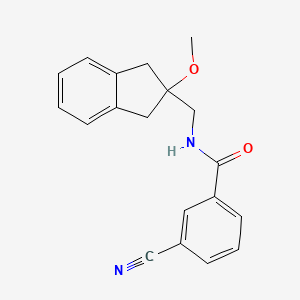

3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-23-19(10-16-6-2-3-7-17(16)11-19)13-21-18(22)15-8-4-5-14(9-15)12-20/h2-9H,10-11,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVCSAOSAVJMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Indene Moiety: Starting from 2-methoxybenzaldehyde, a series of reactions including cyclization and reduction can be used to form the 2-methoxy-2,3-dihydro-1H-inden-2-yl intermediate.

N-alkylation: The indene intermediate is then alkylated with a suitable benzyl halide to introduce the benzyl group.

Amidation: The final step involves the reaction of the alkylated indene with 3-cyanobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the cyano group.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

Oxidation: Products include 3-cyano-N-((2-formyl-2,3-dihydro-1H-inden-2-yl)methyl)benzamide.

Reduction: Products include 3-amino-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the cyano and methoxy groups, which are known to interact with biological targets.

Medicine

In medicinal chemistry, 3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism by which 3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

Target Compound

- Core Structure : Benzamide.

- Substituents: 3-cyano group (electron-withdrawing). N-linked 2-methoxy-2,3-dihydro-1H-indenylmethyl group (hydrophobic, bicyclic structure with methoxy substitution).

Analog 1 : 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide ()

- Core Structure : Benzamide.

- Substituents: 3-cyano group. N-linked 1,3-diphenylpyrazole (bulky aromatic substituent).

- Absence of methoxy-dihydroindenyl group reduces conformational flexibility.

- Biological Relevance : Acts as a positive allosteric modulator of mGluR5, restoring signaling in Shank3-deficient neurons .

Analog 2 : N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide ()

- Core Structure : Benzamide.

- Substituents :

- 4-trifluoromethyl group (strongly hydrophobic).

- N-linked 2-chloro-1,3-dioxoindenyl group (electron-deficient, planar).

- Key Differences :

- Chloro and dioxo groups enhance electrophilicity.

- Trifluoromethyl group increases lipophilicity compared to the methoxy group in the target compound.

- Molecular Weight : 367.7 g/mol (higher than the target compound due to Cl and CF₃ groups) .

Analog 3 : N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide ()

- Core Structure : Isoxazole-carboxamide.

- Substituents :

- 3,5-dimethylisoxazole (rigid heterocycle).

- N-linked 2-hydroxy-dihydroindenylmethyl group (polar hydroxyl substitution).

- Key Differences :

Physicochemical Properties

Insights :

- The target compound’s cyano group may lower melting point compared to analogs with rigid substituents (e.g., ’s 265–267°C).

- IR and NMR data are critical for confirming the integrity of the methoxy-dihydroindenyl and cyano groups.

Q & A

Q. What are the key synthetic routes for 3-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Cyclization to form the 2,3-dihydro-1H-indene core.

- Methylation using iodomethane or dimethyl sulfate under basic conditions to introduce the methoxy group .

- Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the cyano-substituted benzoic acid and the indene-methylamine intermediate .

Q. Optimization factors :

- Solvent polarity (e.g., DMF for amide bond formation).

- Temperature control (0–25°C) to minimize byproducts.

- Catalysts (e.g., palladium for Suzuki-Miyaura coupling in related benzamide syntheses) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the indene and benzamide moieties .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 337.15 g/mol).

- X-ray crystallography : Resolve stereochemical ambiguities in the dihydroindenyl group .

- HPLC : Purity >95% using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Anticancer assays : MTT or CellTiter-Glo® viability tests on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the cyano group’s electron-withdrawing properties .

- Selectivity profiling : Compare activity against normal cell lines (e.g., MCF12A) to assess therapeutic index .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

- Electronic effects : The cyano group directs electrophiles to meta/para positions on the benzamide ring. Use DFT calculations to predict reactive sites .

- Steric hindrance : Bulky substituents on the indene-methyl group reduce undesired ortho substitution.

- Catalytic systems : Pd-mediated cross-coupling for precise C–N bond formation .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Q. How can computational methods predict binding interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger to model interactions with proteins (e.g., EGFR kinase domain) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- Pharmacophore mapping : Identify critical H-bond acceptors (cyano, methoxy) and hydrophobic regions (indene core) .

Q. What methodologies improve selectivity in cancer vs. normal cell models?

Q. How are synthetic byproducts characterized and minimized?

- Reaction monitoring : In situ FTIR or Raman spectroscopy to detect intermediates.

- Byproduct isolation : Prep-HPLC or column chromatography followed by structural elucidation.

- DoE optimization : Response surface methodology (RSM) to balance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.